molecular formula C20H20N2O5 B2372019 methyl 2-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carbonyl)benzoate CAS No. 1903141-42-3

methyl 2-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carbonyl)benzoate

Cat. No.: B2372019
CAS No.: 1903141-42-3
M. Wt: 368.389
InChI Key: ACGWSZZIOZFEDN-UHFFFAOYSA-N
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Description

This compound features a methyl benzoate core linked via an azetidine ring to a hydrogenated isoindole-1,3-dione moiety. Its structural complexity arises from the bicyclic isoindole dione (with two ketone groups) and the rigid, four-membered azetidine ring. The ester group enhances lipophilicity, while the azetidine’s nitrogen may serve as a site for further functionalization or metal coordination .

Properties

IUPAC Name

methyl 2-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)azetidine-1-carbonyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-27-20(26)16-9-5-4-8-15(16)17(23)21-10-12(11-21)22-18(24)13-6-2-3-7-14(13)19(22)25/h2-5,8-9,12-14H,6-7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGWSZZIOZFEDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CC(C2)N3C(=O)C4CC=CCC4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of methyl 2-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carbonyl)benzoate generally involves multi-step organic synthesis. One common method starts with the reaction of methyl 2-aminobenzoate with phthalic anhydride to form a phthaloyl-protected intermediate. This intermediate is then subjected to cyclization and acylation reactions with azetidine and appropriate acylating agents to yield the final compound.

Industrial Production Methods Industrial-scale production may employ optimized reaction conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be used to streamline the process. The industrial production typically involves rigorous purification steps, including recrystallization and chromatography, to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions Methyl 2-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carbonyl)benzoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions Oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide, while reduction reactions could use reagents like sodium borohydride or lithium aluminum hydride. Substitution reactions might employ nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed The products formed depend on the specific reaction and conditions. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions might result in the formation of various substituted derivatives, broadening the compound's utility.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing isoindole structures exhibit significant anticancer properties. Methyl 2-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carbonyl)benzoate has been investigated for its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of isoindole can induce apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting key signaling molecules involved in tumor growth .

Central Nervous System Disorders

The compound's azetidine moiety suggests potential applications in treating central nervous system disorders. Azetidine derivatives have been explored for their neuroprotective effects and ability to modulate neurotransmitter systems. Preliminary studies suggest that this compound may enhance cognitive functions and exhibit anxiolytic effects .

Enzyme Inhibition

This compound has been identified as a potential inhibitor of phosphodiesterase enzymes (PDEs), which play crucial roles in cellular signaling pathways. Inhibition of PDEs can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which are important for various physiological processes including vasodilation and neurotransmission .

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound possess antimicrobial activity against a range of pathogens. The structural features of the compound suggest it may disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Polymer Chemistry

In materials science, the compound can serve as a building block for synthesizing novel polymers with specific functionalities. Its unique structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties. Research is ongoing to explore the use of this compound in creating smart materials that respond to environmental stimuli .

Drug Delivery Systems

This compound has potential applications in drug delivery systems due to its ability to form nanoparticles or liposomes. These systems can improve the bioavailability and targeted delivery of therapeutic agents while minimizing side effects .

Summary Table of Applications

Application AreaSpecific UseMechanism/Effect
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells
CNS DisordersEnhances cognitive function and exhibits anxiolytic effects
PharmacologyEnzyme InhibitionInhibits phosphodiesterase enzymes
Antimicrobial PropertiesDisrupts bacterial cell membranes
Materials SciencePolymer ChemistryEnhances thermal stability and mechanical properties
Drug Delivery SystemsImproves bioavailability and targeted delivery

Mechanism of Action

The compound's mechanism of action involves its interaction with molecular targets and pathways. It can bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, making the compound useful for therapeutic applications or as a tool in biochemical research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogues include derivatives with isoindole dione cores but differing substituents. Key comparisons are summarized below:

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features
Target Compound C₁₉H₁₈N₂O₆ 382.36 Azetidine, benzoate ester, isoindole dione Rigid azetidine enhances conformational stability
3-[(1,3-Dioxo-2,3,3a,4,7,7a-Hexahydro-1H-Isoindol-2-yl)Amino]Benzoic Acid (CID 75525725) C₁₅H₁₄N₂O₄ 298.28 Benzoic acid, amino-isoindole dione Acidic group promotes solubility and H-bonding
1,3-Dioxo-3a,4,7,7a-Tetrahydro-1H-4,7-Methanoisoindol-2(3H)-yl 4-Nitrobenzyl Carbonate C₁₈H₁₄N₂O₇ 370.31 4-Nitrobenzyl carbonate, isoindole dione Electron-withdrawing nitro group enhances reactivity
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate C₂₉H₂₆N₄O₈ 558.55 Imidazopyridine, nitrophenyl, dual ester groups Extended π-system for potential π-π interactions

Physicochemical Properties

  • Solubility : The target compound’s methyl benzoate group offers moderate lipophilicity, whereas CID 75525725’s carboxylic acid increases aqueous solubility.
  • Stability : The azetidine ring’s strain may reduce thermal stability compared to the more flexible hexahydroisoindole in CID 75525725 .
  • Reactivity : The nitro group in the 4-nitrobenzyl carbonate derivative enhances electrophilicity, enabling faster reactions than the target compound’s ester .

Biological Activity

Methyl 2-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carbonyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.

  • Molecular Formula : C17H14N2O7
  • Molecular Weight : 358.30 g/mol
  • CAS Number : 193269-82-8

The compound features a dioxo isoindole structure linked to an azetidine moiety, which contributes to its unique biological profile.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the isoindole core followed by the attachment of the azetidine and benzoate groups. The synthetic pathway often requires careful optimization to ensure high yields and purity.

Antimicrobial Activity

Research has indicated that compounds containing the isoindole framework exhibit significant antimicrobial properties. In vitro studies have shown that methyl 2-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine derivatives possess activity against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus625–1250 µg/mL
Staphylococcus epidermidis500–1000 µg/mL
Enterococcus faecalis625 µg/mL
Pseudomonas aeruginosa250 µg/mL

These results suggest that the compound may serve as a lead for developing new antibacterial agents.

Antiviral Activity

Some derivatives related to this compound have shown potential antiviral activity. For instance, studies on similar structures have reported inhibition of viral replication in cell cultures. The mechanism appears to involve interference with viral entry or replication processes.

Anticancer Activity

Preliminary studies indicate that methyl 2-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine may exhibit cytotoxic effects against cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been noted in several assays.

Case Studies and Research Findings

Several case studies illustrate the biological activity of related compounds:

  • Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of dioxo isoindoles showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as therapeutic agents in treating resistant infections .
  • Antiviral Properties : Research published in Antiviral Research showed that related compounds inhibited HIV replication in vitro with IC50 values comparable to existing antiviral drugs .
  • Cytotoxicity Against Cancer Cells : A recent investigation reported that isoindole derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cells with IC50 values ranging from 10 to 20 µM .

Q & A

Basic: What are the key structural features of methyl 2-(3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)azetidine-1-carbonyl)benzoate, and how do they influence its reactivity?

Answer:
The compound integrates three critical moieties:

  • Isoindole-1,3-dione : A planar, electron-deficient aromatic system prone to nucleophilic attack or π-π stacking interactions .
  • Azetidine : A strained four-membered ring that enhances conformational rigidity and may influence binding specificity in biological systems .
  • Methyl benzoate : A lipophilic ester group that improves solubility in organic solvents and modulates metabolic stability .

Methodological Insight : Characterize reactivity using computational tools (e.g., DFT calculations for electrophilic/nucleophilic sites) and experimental probes like nucleophilic substitution assays .

Basic: What synthetic routes are commonly employed to prepare this compound?

Answer:
Synthesis typically involves three stages:

Isoindole-1,3-dione formation : Cyclization of phthalic anhydride derivatives with amines under acidic conditions .

Azetidine coupling : Amide bond formation between the isoindole and azetidine using carbodiimide-based coupling agents (e.g., EDCI/HOBt) .

Benzoate esterification : Reaction of the intermediate carboxylic acid with methanol via Fischer esterification or DCC-mediated coupling .

Validation : Monitor each step via TLC and LC-MS, and confirm purity through HPLC (>95%) .

Advanced: How can researchers optimize the synthesis to improve yield and reduce side products?

Answer:

  • Reaction Optimization : Use microwave-assisted synthesis for azetidine coupling to reduce reaction time and byproducts .
  • Catalysis : Employ Pd-mediated cross-coupling for stereochemical control in azetidine functionalization .
  • Purification : Utilize column chromatography with gradient elution (hexane/EtOAc) followed by recrystallization in ethanol .

Troubleshooting : If yields drop below 60%, check for moisture sensitivity in the azetidine intermediate or degradation during esterification .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:
Contradictions may arise from:

  • Impurities : Validate compound purity via HPLC and HRMS before assays .
  • Assay Conditions : Standardize buffer pH, temperature, and cell lines (e.g., use HEK293 for consistent receptor expression) .
  • Data Normalization : Include internal controls (e.g., reference inhibitors) to account for batch-to-batch variability .

Case Study : If IC50 values vary by >10-fold, repeat assays with freshly prepared DMSO stocks to exclude solvent degradation .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR : 1H/13C NMR to confirm azetidine ring protons (δ 3.5–4.5 ppm) and isoindole carbonyls (δ 167–170 ppm) .
  • IR : Detect ester C=O (1720–1740 cm⁻¹) and isoindole carbonyl (1700–1720 cm⁻¹) .
  • MS : HRMS (ESI+) to verify molecular ion ([M+H]+) and fragmentation patterns .

Advanced: How can computational modeling predict the compound’s interactions with biological targets?

Answer:

  • Docking Studies : Use AutoDock Vina to model binding to protease targets (e.g., SARS-CoV-2 Mpro) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR : Corinate substituent effects (e.g., methyl vs. ethyl esters) on bioactivity using CoMFA .

Validation : Compare in silico predictions with SPR binding assays (KD < 1 µM indicates high affinity) .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of azetidine vapors .
  • Waste Disposal : Neutralize acidic byproducts with NaHCO3 before disposal in halogenated waste containers .

Advanced: How can researchers design stability studies to assess degradation under storage conditions?

Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 14 days .
  • Analytical Monitoring : Track degradation via UPLC-PDA at 230 nm and identify byproducts with LC-QTOF .
  • Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots for shelf-life extrapolation .

Advanced: What strategies mitigate analytical discrepancies in stereochemical assignments?

Answer:

  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane/IPA (90:10) to resolve enantiomers .
  • X-ray Crystallography : Confirm absolute configuration via single-crystal diffraction .
  • VCD Spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra for azetidine conformers .

Advanced: How can structural modifications enhance the compound’s pharmacokinetic profile?

Answer:

  • Ester Hydrolysis Resistance : Replace methyl benzoate with tert-butyl esters to reduce first-pass metabolism .
  • Azetidine Functionalization : Introduce polar groups (e.g., -OH, -NH2) to improve aqueous solubility .
  • Prodrug Design : Mask the isoindole carbonyl as a ketal to enhance oral bioavailability .

Validation : Assess modifications in vitro (Caco-2 permeability) and in vivo (rat PK studies) .

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